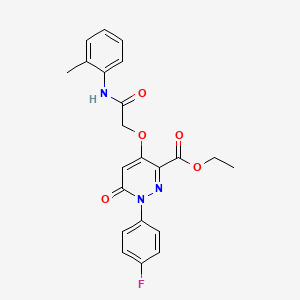

![molecular formula C23H19Br2N3OS2 B2408475 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole CAS No. 344274-77-7](/img/structure/B2408475.png)

3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole” is a chemical compound with the molecular formula C23H18BrCl2N3OS2 . It has a molecular weight of 567.3 g/mol .

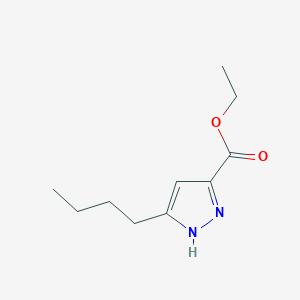

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains bromobenzyl and phenyl groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 567.3 g/mol, and a computed XLogP3-AA value of 6.1, which is a measure of its lipophilicity . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 rotatable bonds .Scientific Research Applications

- Triazoles have garnered attention as potential anticancer agents due to their diverse biological activities. Researchers have investigated the cytotoxic effects of this compound against cancer cell lines. Its unique structure may interfere with cellular processes, making it a candidate for further study in cancer therapy .

- The sulfur-containing moiety in 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole suggests antifungal activity. Scientists have explored its efficacy against fungal pathogens, including Candida species and dermatophytes .

- Enzyme inhibition is crucial in drug discovery. Researchers have investigated whether this compound can inhibit specific enzymes, such as kinases or proteases. Understanding its mechanism of action could lead to novel therapeutic strategies .

- Triazoles often form stable complexes with metal ions. Scientists have explored their potential as ligands in catalytic reactions. The compound’s unique sulfur and bromine substituents may influence its coordination chemistry .

- The synthesis of novel agrochemicals is an ongoing area of research. Researchers have evaluated the pesticidal and herbicidal properties of triazole derivatives. This compound’s structural features may contribute to its effectiveness in crop protection .

- Triazoles can serve as building blocks for coordination polymers and metal-organic frameworks (MOFs). Scientists have explored their self-assembly behavior and potential applications in gas storage, separation, and catalysis .

Anticancer Research

Antifungal Properties

Inhibition of Enzymes

Metal Complexes and Catalysis

Agrochemical Applications

Materials Science and Coordination Polymers

properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-5-[(4-bromophenyl)methylsulfinylmethyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Br2N3OS2/c24-19-10-6-17(7-11-19)14-30-23-27-26-22(28(23)21-4-2-1-3-5-21)16-31(29)15-18-8-12-20(25)13-9-18/h1-13H,14-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVRBTOKXKCQBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CS(=O)CC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Br2N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2408392.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)

![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408410.png)